molecular formula C12H21NO4 B015637 Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid CAS No. 174060-98-1

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Cat. No.: B015637
CAS No.: 174060-98-1
M. Wt: 243.3 g/mol
InChI Key: FVTWJYOGVFLUNJ-MRVPVSSYSA-N
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Description

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. This protecting group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur at other functional groups.

Scientific Research Applications

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid has a wide range of applications in scientific research:

Future Directions

The use of Boc-protected amino acids, including “Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid”, in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and studying the biological activities of the resulting peptides .

Mechanism of Action

Target of Action

The primary target of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid, also known as (S)-N-BoC-3,3-dimethylpyrrolidine-2-carboxylic acid, is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound interacts with its targets (amines) by adding the BOC group under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as protection of amines . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the amine protection pathway in organic synthesis . By adding the BOC group to amines, it protects the amines from unwanted reactions during the synthesis process . The removal of the BOC group allows the amines to participate in subsequent reactions .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for more complex molecules to be synthesized without unwanted reactions involving the amines .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. Factors such as the presence of a base, the type of solvent used, and the temperature can all affect the compound’s ability to protect amines . For example, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

    Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.

    Oxidized and Reduced Derivatives: Depending on the specific reactions, various oxidized and reduced derivatives of the compound can be obtained.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and the presence of the Boc group, which provides stability under basic conditions and can be selectively removed under acidic conditions. This makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Properties

IUPAC Name

(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTWJYOGVFLUNJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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